6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXYFHKSLXAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine and Analogues
De Novo Synthesis Approaches to the Pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) framework is a central challenge in the synthesis of its derivatives. nih.gov These approaches can be classified based on which ring of the bicyclic system is formed last. Strategies either involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (annulation) or the construction of the pyridine ring from a pyrrole precursor. uni-rostock.dersc.org
Cyclization Reactions for Pyrrole Ring Formation
A common and historically significant approach to the 7-azaindole skeleton involves the cyclization of appropriately substituted pyridine derivatives to form the pyrrole ring. A variety of classical indole (B1671886) syntheses have been adapted for this purpose. researchgate.netresearchgate.net
Madelung Synthesis: This method involves the intramolecular cyclization of N-(2-pyridyl)amides under strong base conditions at high temperatures. The harsh conditions, however, can limit its applicability to substrates with sensitive functional groups. researchgate.net
Fischer Synthesis: The Fischer indole synthesis, which utilizes the acid-catalyzed rearrangement of arylhydrazones, has been applied to pyridine-derived hydrazones. Heterogeneous catalysts such as alumina (B75360) and fluorinated aluminum oxide have been used to facilitate the cyclization of acetaldehyde (B116499) 2-pyridinylhydrazone. researchgate.net
Bartoli/Leimgruber-Batcho Indole Synthesis: The Bartoli reaction, involving the reaction of nitro-pyridines with vinyl Grignard reagents, and the related Leimgruber-Batcho synthesis, which proceeds via the cyclization of enamines derived from nitro-pyridines, are effective methods. For instance, 4-methyl-3-nitropyridines react with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which undergo reductive cyclization to yield the 7-azaindole core. nbuv.gov.ua
Chichibabin Cyclization: This reaction involves the condensation of picoline derivatives with nitriles, mediated by a strong base like lithium diisopropylamide (LDA). nih.gov For example, the condensation of 2-fluoro-3-picoline with benzonitrile (B105546) can produce a 2-phenyl-7-azaindole derivative. nih.gov
Palladium-Catalyzed Cyclizations: Modern methods often employ transition-metal catalysis. Palladium-catalyzed reactions, such as the Larock indole synthesis, have been adapted for azaindoles. These methods typically involve the heteroannulation of substituted aminopyridines with alkynes, offering a convergent and flexible route to variously substituted 7-azaindoles. uni-rostock.de Similarly, intramolecular Heck reactions provide another powerful tool for this transformation. researchgate.net
| Method | Precursor Type | Key Reagents | General Application |
| Madelung Synthesis | N-(2-pyridyl)amides | Strong Base (e.g., NaNH₂, BuLi) | Intramolecular cyclization |
| Fischer Synthesis | Pyridylhydrazones | Acid catalyst, Heat | Rearrangement and cyclization |
| Bartoli Synthesis | Nitro-pyridines | Vinyl Grignard Reagents | Forms substituted pyrrole ring |
| Chichibabin Cyclization | 3-Picolines | Strong Base (e.g., LDA), Nitriles | Condensation and cyclization |
| Palladium-Catalyzed Annulation | Halogenated aminopyridines | Pd catalyst, Alkynes/Alkenes | Cross-coupling and cyclization |
Annulation Strategies for Pyridine Ring Construction
An alternative de novo approach involves starting with a functionalized pyrrole ring and constructing the pyridine ring onto it. This strategy is particularly useful for creating specific substitution patterns on the pyridine portion of the scaffold. uni-rostock.de
Condensation with β-Dicarbonyl Compounds: A widely used method involves the condensation of 2-amino-3-cyanopyrroles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net This is often followed by a cyclization step to form the pyridine ring, yielding highly substituted pyrrolo[2,3-b]pyridines. researchgate.net
[3+3] Cycloaddition: This strategy involves the reaction of an amino-substituted pyrrole, which acts as a three-atom component (C-N-C), with a three-carbon synthon to construct the six-membered pyridine ring. uni-rostock.de
Friedländer Annulation: The Friedländer synthesis and its variations can be applied by reacting a 2-aminopyrrole-3-carbaldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., ketones, nitriles) to build the pyridine ring.
Reaction with 1,3-Bielectrophiles: Fluorinated pyrrolo[2,3-b]pyridines have been efficiently synthesized through the reaction of 5-amino-1H-pyrrole-3-carbonitriles with fluorinated 1,3-bielectrophiles. enamine.net
| Method | Pyrrole Precursor | Co-reactant | Key Transformation |
| Condensation | 2-Amino-3-cyanopyrroles | β-Dicarbonyl compounds | Condensation followed by cyclization |
| Friedländer Annulation | 2-Aminopyrrole-3-aldehydes | Ketones, Nitriles | Condensation and cyclization |
| Reaction with Bielectrophiles | 5-Amino-1H-pyrrole-3-carbonitriles | 1,3-Bielectrophiles | Cyclocondensation |
Targeted Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
The synthesis of the specifically substituted this compound requires precise methods for introducing the fluorine atom at the C6 position and the amine group at the C3 position.
Strategies for Introducing Fluorine at the C6 Position
Introducing a fluorine atom onto the pyridine ring of the 7-azaindole core is most commonly achieved by starting with a pre-fluorinated pyridine precursor.
Synthesis from Fluorinated Pyridines: The most direct approach involves using a commercially available or synthetically prepared fluorinated pyridine as a starting material. For example, a derivative like 2-amino-5-fluoropyridine (B1271945) or 2-chloro-5-fluoropyridine (B44960) can be elaborated into the bicyclic system using the pyrrole ring formation strategies described in section 2.1.1. The synthesis of a 2-phenyl-7-azaindole from 2-fluoro-3-picoline is an example of this approach. nih.gov
Nucleophilic Aromatic Substitution (S_NAr): If a suitable precursor with a good leaving group (e.g., chlorine or nitro group) is available at the C6 position, direct fluorination using a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) can be employed, often facilitated by phase-transfer catalysts.
Balz-Schiemann Reaction: A classical but less common method for this specific scaffold would involve the conversion of a 6-amino-7-azaindole derivative to a diazonium salt, followed by treatment with a fluorinating agent such as tetrafluoroboric acid (HBF₄).
Approaches for Amination at the C3 Position
Introducing an amino group at the C3 position of the pyrrole ring is a critical step. This position is nucleophilic but direct amination is challenging. Therefore, a functional group is typically introduced first, which is then converted to the amine.
Nitration followed by Reduction: A common two-step process involves the electrophilic nitration of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core at the C3 position. The resulting 3-nitro derivative can then be reduced to the desired 3-amine using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron in acetic acid (Fe/AcOH).
Halogenation and Amination: The C3 position can be halogenated (e.g., brominated or iodinated) using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The resulting 3-halo-7-azaindole can then undergo a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. nih.gov
Photochemical Amidation: A modern and regioselective method for C3-amination involves a photochemical reaction. chemrxiv.orgnih.gov This approach can proceed via the formation of a Zincke imine intermediate from the pyridine ring, which then reacts with an amidyl radical generated photochemically. This offers a mild alternative to traditional methods. chemrxiv.orgnih.gov
| Method | Intermediate | Key Reagents | Notes |
| Nitration/Reduction | 3-Nitro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | HNO₃/H₂SO₄; then SnCl₂, H₂/Pd-C, or Fe | A classic and reliable two-step method. |
| Halogenation/Amination | 3-Halo-6-fluoro-1H-pyrrolo[2,3-b]pyridine | NBS/NIS; then Pd catalyst, Amine source | Versatile, allows for various amine introductions. nih.gov |
| Photochemical Amidation | Zincke Imine | N-aminopyridinium salts, Light | Mild conditions, high regioselectivity. chemrxiv.orgnih.gov |
Synthesis of Key Intermediates and Precursors
Substituted Pyridines: The synthesis of functionalized pyridines, such as 2-chloro-5-fluoronicotinic acid or 2-amino-5-fluoropicolines, often starts from simpler pyridine or picoline derivatives. Multi-step sequences involving oxidation, halogenation, nitration, and reduction are commonly employed to install the necessary functional groups in the correct positions. For example, 2,6-dichloropyridine (B45657) can serve as a precursor for various fused nitrogen-containing rings. acs.org
Substituted Pyrroles: For syntheses that build the pyridine ring last, functionalized pyrroles are required. 2-Amino-3-cyanopyrroles, for instance, can be prepared through various methods, including the Gewald reaction involving the condensation of a ketone, an activated nitrile, and elemental sulfur.
Protected Azaindoles: In multi-step syntheses, it is often necessary to protect the N-H of the pyrrole ring to prevent unwanted side reactions. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and silyl (B83357) ethers like trimethylsilylethoxymethyl (SEM). nih.govmdpi.com The choice of protecting group is critical, as its subsequent removal must be compatible with the other functional groups in the molecule. The removal of the SEM group, for instance, can sometimes be challenging. nih.gov
The synthesis of advanced intermediates often involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be used to install an aryl group at the C2 position of a 2-iodo-4-chloro-pyrrolopyridine intermediate before subsequent amination at the C4 position. nih.gov
Preparation of Functionalized Azaindoles
The construction of the 7-azaindole (pyrrolo[2,3-b]pyridine) core is the foundational step. Various methods have been developed for this purpose, often starting from appropriately substituted pyridines. One common strategy involves the annulation of a pyrrole ring onto a pyridine precursor. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine can be synthesized from substituted pyridines through cyclization reactions. nbuv.gov.ua The introduction of functional groups can be achieved either before or after the formation of the bicyclic system. For example, the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a starting material for further derivatization. nih.gov
Synthesis of Halogenated Pyrrolo[2,3-b]pyridine Derivatives (e.g., 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine)
Halogenated azaindoles are crucial intermediates for introducing further diversity through cross-coupling reactions. The regioselective introduction of a halogen, typically bromine or iodine, at specific positions of the azaindole ring is a key synthetic challenge.
For instance, the bromination of the pyrrolo[2,3-b]pyridine core can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) at room temperature. scribd.com This method is effective for introducing a bromine atom at the 3-position of the pyrrole ring.
A general procedure for the synthesis of a halogenated precursor is as follows:
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| (6-bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | DCM | 6-bromo-3-fluoropicolinaldehyde | chemicalbook.com |
| pyrrolo[2,3-b]pyridine | N-bromosuccinimide | DMF | 3-bromo-1H-pyrrolo[2,3-b]pyridine | scribd.com |
This table presents examples of reactions to generate halogenated pyridine and pyrrolo[2,3-b]pyridine precursors.
Formation of Carbonyl-Substituted Precursors (e.g., 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)
The introduction of a carbonyl group, such as a formyl group, at the 3-position of the azaindole ring provides a handle for various subsequent transformations. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including azaindoles. organic-chemistry.orgrsc.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like DMF to generate the Vilsmeier reagent, which then acts as the formylating agent. rsc.org
The formylation of 6-azaindoles (pyrrolo[2,3-c]pyridines) to produce 3-formyl derivatives has been reported. chemrxiv.org While a direct Vilsmeier-Haack formylation of 6-fluoro-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed in the provided literature, the general applicability of this reaction to azaindole systems suggests its feasibility. organic-chemistry.orgrsc.org The reaction involves the electrophilic substitution of the electron-rich pyrrole ring. organic-chemistry.org
An alternative route to 3-formyl-6-azaindoles involves the [4+1]-cyclization of (ortho-methyl)aminopyridines. chemrxiv.org
| Starting Material | Reaction | Reagents | Product | Reference |
| Electron-rich arenes | Vilsmeier-Haack Reaction | DMF, POCl₃ | Aryl aldehyde | organic-chemistry.org |
| 3-amino-4-methyl pyridines | Vilsmeier-Haack formylation | DMF, POCl₃ | 3-formyl-6-azaindoles | chemrxiv.org |
This table summarizes the Vilsmeier-Haack reaction for the synthesis of formylated aza-heterocycles.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic organic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis and functionalization of this compound and its analogues benefit significantly from such advanced strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for the synthesis of complex molecules.
The Suzuki-Miyaura coupling reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the azaindole scaffold. For instance, 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one has been successfully coupled with various aryl and heteroaryl boronic acids under microwave-assisted conditions using a palladium catalyst like XPhosPdG2/XPhos. nih.govrsc.org This methodology can be extended to halogenated 6-fluoro-7-azaindoles to introduce diverse substituents. The reaction of unprotected ortho-bromoanilines with a variety of boronic esters has also been demonstrated, showcasing the robustness of this method. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, providing a direct route to aryl amines from aryl halides. This reaction is crucial for the synthesis of 3-amino-7-azaindole derivatives. The amination of a bromopyridine with cyclohexane-1,2-diamine using a palladium catalyst with (±)-BINAP as a ligand has been reported. chemspider.com This demonstrates the applicability of the Buchwald-Hartwig reaction to pyridine-containing systems. The reaction can be carried out under an inert atmosphere using a suitable base like sodium tert-butoxide. chemspider.com
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Product | Reference |
| Suzuki-Miyaura | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | C3-arylated product | nih.govrsc.org |
| Buchwald-Hartwig | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |
This table illustrates examples of Palladium-catalyzed cross-coupling reactions for the functionalization of aza-heterocycles.
Chemo- and Regioselective Transformations
Controlling chemo- and regioselectivity is paramount when dealing with polyfunctional molecules like substituted azaindoles. The presence of multiple reactive sites, including different C-H bonds, the N-H of the pyrrole, and the pyridine nitrogen, necessitates careful selection of reaction conditions to achieve the desired outcome. For example, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the more reactive C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate was performed before a subsequent Buchwald-Hartwig amination at the C-4 position. nih.gov This sequential approach highlights the importance of understanding the relative reactivity of different positions on the azaindole core.
Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) offer a powerful and efficient strategy for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyridine and fused pyridine systems. For instance, a three-component reaction of 2-cyano-N-(4-fluorophenyl)acetamide, an aromatic aldehyde, and malononitrile (B47326) can furnish highly substituted 2-pyridones. researchgate.net Another example is a copper-catalyzed three-component radical cascade reaction for the modular synthesis of functionalized tetrahydropyridines. nih.gov These MCR approaches provide access to a wide range of structurally diverse aza-heterocycles, which can be valuable for creating libraries of compounds for biological screening.
| Reaction Type | Components | Product | Reference |
| Three-component reaction | 2-cyano-N-(4-fluorophenyl)acetamide, aromatic aldehyde, malononitrile | 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles | researchgate.net |
| Copper-catalyzed three-component radical cascade | N-Fluorobenzenesulfonimide, styrene, TMSN₃ | Functionalized tetrahydropyridines | nih.gov |
This table showcases examples of multi-component reactions for the synthesis of diverse heterocyclic scaffolds.
Protecting Group Strategies and Deprotection Challenges
In the synthesis of complex 7-azaindole derivatives, protecting groups are crucial for masking reactive sites, such as the pyrrole nitrogen (N-1), to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations. The choice of the protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal.
Several protecting groups have been employed in the synthesis of 7-azaindole analogues. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is frequently used for the protection of the pyrrole nitrogen. It has been noted that the SEM group can serve a dual purpose, acting not only as a protecting group but also as an activator for nucleophilic aromatic substitution (SNAr) at the C4-position of the 7-azaindole ring. acs.org However, the deprotection of the SEM group can be challenging. The release of formaldehyde (B43269) during its removal can lead to the formation of various side products, including the creation of unexpected tricyclic eight-membered 7-azaindole structures. nih.govdtic.mil
Sulfonyl-based protecting groups, such as benzenesulfonyl and tosyl, are also common. In some synthetic routes, the benzenesulfonyl group is preferred due to the instability of the tosyl group under certain reaction conditions. nsf.gov Deprotection of the benzenesulfonyl group can be achieved using acidic conditions, for instance, with 4 N HCl. nsf.gov
Other protecting groups utilized in 7-azaindole synthesis include the tert-butoxycarbonyl (Boc) group and the trityl (Tr) group. nsf.govresearchgate.net The Boc group can be removed under acidic conditions, while the trityl group is often cleaved using a combination of a silane (B1218182) and a strong acid like trifluoroacetic acid (TFA). nsf.gov In some instances, synthetic strategies have been developed that circumvent the need for protecting groups altogether, offering more streamlined and efficient routes to the target molecules. mdpi.com
The selection of an appropriate deprotection strategy is as critical as the choice of the protecting group itself. Deprotection methods must be carefully chosen to be compatible with the functional groups present in the molecule. For example, in the synthesis of hydroxylated 7-azaindole derivatives, deprotection of a benzenesulfonyl group in a basic medium was followed by de-O-methylation using boron tribromide (BBr₃). researchgate.net
Interactive Data Table: Protecting Groups in 7-Azaindole Synthesis
| Protecting Group | Common Abbreviation | Typical Deprotection Reagents | Key Challenges and Considerations |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Tetrabutylammonium fluoride (TBAF), Trifluoroacetic acid (TFA) | Release of formaldehyde can lead to side reactions and formation of complex byproducts. nih.govdtic.mil |
| Benzenesulfonyl | Bs | Sodium hydroxide (B78521) (NaOH), 4 N Hydrochloric acid (HCl) | Generally stable, but requires specific conditions for removal that may affect other functional groups. nsf.govresearchgate.net |
| p-Toluenesulfonyl | Tosyl (Ts) | Basic or acidic hydrolysis | Can be unstable under certain reaction conditions. nsf.gov |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Sensitive to strong acids, which might not be compatible with all substrates. researchgate.net |
| Trityl | Tr | Triethylsilane and Trifluoroacetic acid (TFA) | Bulky group that can influence the reactivity of the molecule. nsf.gov |
Stereoselective Synthesis Considerations
The development of chiral analogues of this compound is of significant interest for exploring their interactions with biological targets. Achieving stereocontrol in the synthesis of these analogues necessitates the use of asymmetric synthetic methods. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches.
A notable strategy for introducing chirality involves the use of the 7-azaindoline scaffold, the reduced form of 7-azaindole, as a chiral auxiliary or a directing group. nih.govmdpi.com α-Substituted-7-azaindoline amides have been effectively used as synthons in various metal- and organo-catalyzed asymmetric reactions, including aldol (B89426) and Mannich reactions. mdpi.com In these reactions, the 7-azaindoline moiety directs the approach of the electrophile, leading to the formation of products with high diastereoselectivity and enantioselectivity. mdpi.com For instance, the asymmetric aldol reaction of α-azido 7-azaindoline amides with aldehydes, catalyzed by a copper-ligand complex, has been shown to produce β-hydroxy-α-amino acid derivatives with two adjacent stereocenters in high enantiomeric excess. mdpi.com
Another approach to obtaining chiral 7-azaindole analogues is through the asymmetric synthesis of the 7-azaindoline ring itself, which can then be oxidized to the corresponding 7-azaindole. acs.orgnsf.gov Catalytic methods, such as cobalt-catalyzed asymmetric reductive coupling, have been developed for the enantioconvergent amidation of racemic tertiary alkyl halides to produce α-tetrasubstituted amides with quaternary stereocenters. acs.org Enzymatic methods also offer a powerful tool for stereodivergent synthesis, as demonstrated in the cyclopropanation of unsaturated exocyclic N-heterocycles to generate structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with high diastereo- and enantioselectivity. acs.org
The use of chiral auxiliaries temporarily attached to the molecule to control the stereochemical outcome of a reaction is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com For example, the first synthesis of (-)-7-azatryptophan utilized the chiral auxiliary (1R, 2S)-(-)-ephedrine to control the stereochemistry during an alkylation step. researchgate.net A variety of chiral auxiliaries, many derived from natural sources like amino acids, are available and have been successfully employed in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. scielo.org.mxresearchgate.net
Furthermore, stereoselective reactions can be performed on a pre-existing 7-azaindole scaffold. Iridium-catalyzed intramolecular allylic dearomatization of racemic indol-3-yl substituted allylic carbonates has been used to synthesize highly enantioenriched five-membered aza-spiroindolenines, which can then undergo stereoselective migration to form complex polycyclic structures. nih.gov
Chemical Transformations and Functionalization of 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Reactivity of the Amino Group at C3
The amino group at the C3 position of the 6-fluoro-7-azaindole core is a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and the formation of Schiff bases, which can subsequently undergo cycloaddition reactions.
Acylation and Alkylation Reactions
The nucleophilic nature of the C3-amino group readily allows for acylation and alkylation reactions, providing access to a wide range of amide and secondary or tertiary amine derivatives.
Acylation: Acylation of the amino group is a common transformation used to introduce a variety of functional groups. This can be achieved using standard acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) (DCM) would yield the corresponding acetamide (B32628) derivative. A general method for the acylation of the related indole (B1671886) nucleus at the 3-position with acyl chlorides has been effectively carried out in the presence of diethylaluminum chloride or dimethylaluminum chloride, proceeding under mild conditions without the need for NH protection organic-chemistry.org. A similar approach could be applicable to 3-amino-7-azaindoles. While specific examples with 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine are not extensively documented in readily available literature, the general reactivity of amino-azaindoles suggests that these reactions would proceed efficiently.
Alkylation: The amino group can also undergo alkylation with various alkylating agents, such as alkyl halides. The reaction of this compound with an alkyl halide, for example, methyl iodide, in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), would lead to the corresponding N-alkylated product. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reagents and the reaction conditions. For related heterocyclic systems, such as 7-azaindazoles, a general and mild procedure for alkylation at the N7 position using alkyl halides in butanone has been reported, which notably requires no additives like acids or bases researchgate.net.
| Reagent | Product Type | General Conditions |
| Acyl Chloride (e.g., Acetyl chloride) | Amide | Base (e.g., Triethylamine), Inert Solvent (e.g., DCM) |
| Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine | Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF) |
Diazotization and Subsequent Transformations
Diazotization of the 3-amino group to form a diazonium salt opens up a pathway to a variety of functional groups at the C3 position through subsequent nucleophilic substitution reactions, akin to the Sandmeyer reaction. This process typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H2SO4) at low temperatures.
| Reagent(s) | Product Functional Group |
| 1. NaNO2, HCl (aq), 0-5 °C 2. CuCl | Chloro (-Cl) |
| 1. NaNO2, H2SO4 (aq), 0-5 °C 2. CuBr | Bromo (-Br) |
| 1. NaNO2, HCl (aq), 0-5 °C 2. CuCN | Cyano (-CN) |
| 1. NaNO2, H2SO4 (aq), 0-5 °C 2. H2O, heat | Hydroxy (-OH) |
Formation of Schiff Bases and Cycloaddition Reactions
The primary amino group at C3 can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.
These Schiff bases can be valuable intermediates for further transformations, including cycloaddition reactions. A notable example is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone wikipedia.org. While the substrate is a 3-amino-7-azaindole and not a tryptamine, analogous intramolecular electrophilic substitution reactions could potentially be explored. For instance, if the Schiff base is formed with an aldehyde containing a suitably positioned nucleophilic aromatic ring, an intramolecular cyclization could lead to the formation of novel polycyclic heterocyclic systems, such as aza-β-carbolines. The Pictet-Spengler reaction is known to proceed under acidic conditions and can be facilitated by various catalysts nih.govresearchgate.netnih.govmdpi.com.
Modifications on the Pyrrole (B145914) Nitrogen (N1)
The pyrrole nitrogen (N1) of the 7-azaindole (B17877) ring system is another key site for functionalization. Reactions at this position can be used to introduce various substituents or to protect the nitrogen during transformations at other parts of the molecule.
N-Alkylation and N-Acylation
N-Alkylation: The pyrrole nitrogen can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding anion, which can then be alkylated with an alkyl halide. This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N1 position.
N-Acylation: Similar to alkylation, acylation at the N1 position can be achieved by treating the 7-azaindole with an acylating agent in the presence of a base. This reaction is often used to introduce electron-withdrawing groups, which can modify the electronic properties of the ring system and influence the regioselectivity of subsequent reactions.
N-Protection and Deprotection Strategies
Protecting the pyrrole nitrogen is a common strategy in the multi-step synthesis of complex molecules derived from 7-azaindoles. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrole nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions organic-chemistry.org. The introduction of the Boc group is typically achieved by reacting the 7-azaindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). N-Boc-7-azaindole is also commercially available sigmaaldrich.com. Deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with HCl in an organic solvent researchgate.netsemanticscholar.orgresearchgate.netuky.edu.
N-Tosyl Protection: The p-toluenesulfonyl (tosyl) group is another common protecting group for the pyrrole nitrogen. It is generally more robust than the Boc group and is stable to acidic conditions. Introduction is typically achieved by reaction with tosyl chloride in the presence of a base. Removal of the N-tosyl group can be accomplished under reductive conditions, for example, using magnesium in methanol (B129727) rsc.org, or under basic conditions, such as with cesium carbonate organic-chemistry.org.
| Protecting Group | Protection Reagent(s) | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Acidic (e.g., TFA in DCM, HCl in dioxane) |
| Ts (p-toluenesulfonyl) | p-Toluenesulfonyl chloride (TsCl), Base | Reductive (e.g., Mg/MeOH), Basic (e.g., Cs₂CO₃) |
Functionalization of the Pyridine (B92270) Ring
The pyridine ring of the this compound scaffold, also known as 6-fluoro-7-azaindole, possesses a distinct reactivity profile. The presence of the electron-withdrawing pyridine nitrogen generally deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or through metal-catalyzed processes.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring of 7-azaindole derivatives is generally challenging. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring system towards attack by electrophiles, making it less reactive than benzene. youtube.compearson.com When these reactions do occur, they require vigorous conditions, such as high temperatures, and often result in low yields. youtube.com
For pyridine itself, electrophilic substitution, when forced, occurs primarily at the C-3 position. This is because the cationic intermediates (Wheland intermediates) resulting from attack at C-2 or C-4 place a positive charge on the highly electronegative nitrogen atom in one of the resonance structures, which is a highly unstable arrangement. Attack at C-3 avoids this unfavorable state, resulting in more stable intermediates. youtube.compearson.com In the 7-azaindole system, the pyridine ring is further deactivated by the fused pyrrole ring. researchgate.net
Direct electrophilic substitution on the pyridine portion of this compound is not commonly reported and is expected to be difficult. However, strategies exist to facilitate such reactions. One common method involves the initial formation of the N-oxide at the pyridine nitrogen. This N-oxide group is electron-donating through resonance, which activates the pyridine ring for electrophilic attack, particularly at the C-4 and C-6 positions. Following the substitution reaction, the N-oxide can be removed by reduction. For instance, treatment of 7-azaindole N-oxide with acid halides has been used to prepare 6-halo-7-azaindole derivatives. researchgate.net
Table 1: Reactivity of Pyridine Ring in Electrophilic Aromatic Substitution
| Position of Attack | Stability of Cationic Intermediate | Reactivity | Typical Conditions |
|---|---|---|---|
| C-2 / C-4 | Unstable (positive charge on N) | Low | Vigorous / Requires activation |
| C-3 | More stable | Preferred over C-2/C-4 | Vigorous |
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing substituents, such as the fluorine atom at the C-6 position of the target molecule. The fluorine atom can act as a leaving group, being displaced by various nucleophiles.
Microwave-assisted, acid-catalyzed nucleophilic heteroaromatic substitution (SNHetarH+) has been shown to be an effective method for the amination of related chloro-azaindole systems. enamine.net In this mechanism, protonation of the pyridine nitrogen is believed to be a key step, further activating the ring for nucleophilic attack. enamine.net This strategy is applicable for reacting 7-chloro-6-azaindoles with a range of aliphatic and aromatic amines. enamine.net A similar reactivity can be anticipated for the 6-fluoro analogue, where the fluorine atom is displaced.
The reaction is generally applicable to various amines, allowing for the introduction of diverse functionalities. For example, protocols for the nucleophilic aromatic substitution on 6-chloropurine (B14466) derivatives with amines like cyclohexylamine (B46788) have been developed, which proceed under thermal or microwave conditions. researchgate.net This suggests that the fluorine at the C-6 position of this compound could be displaced by nucleophiles such as amines or alkoxides to generate a library of substituted analogues.
Metal-Catalyzed Coupling Reactions at Pyridine Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-pyridines and their fused derivatives, including 7-azaindoles. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms C-C bonds between an organoboron compound and a halide, is a well-established method for functionalizing the 7-azaindole core. An efficient and chemoselective one-pot method has been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. nih.gov This demonstrates that coupling reactions can be selectively performed at specific positions on the pyridine ring. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines often relies on a Suzuki coupling at the C-2 position of a 2-iodo-4-chloro-pyrrolopyridine intermediate. nih.gov These examples highlight the utility of Suzuki coupling for introducing aryl or other carbon-based substituents at various positions of the pyridine ring, provided a suitable halide is present.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It has been successfully applied to unprotected halo-7-azaindoles. nih.govnih.gov Simple and efficient procedures have been developed for the cross-coupling of a wide range of primary and secondary amines with halo-7-azaindoles, including 5-bromo and 6-chloro derivatives. [17 from first search] These reactions can be performed under mild conditions and tolerate the presence of the unprotected N-H of the pyrrole ring. For example, a Buchwald-Hartwig amination has been used to install a secondary amine at the C-4 position of a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine. nih.gov This methodology provides a direct route to N-substituted amino derivatives at pyridine positions.
Table 2: Overview of Metal-Catalyzed Reactions at Pyridine Positions of 7-Azaindoles
| Reaction | Bond Formed | Key Reactants | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Aryl/vinyl boronic acid, Halo-azaindole | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | nih.gov |
Derivatization Strategies for Analogues and Conjugates
The 3-amino group on the pyrrole ring and the reactive C-6 fluoro position on the pyridine ring serve as key handles for the synthesis of diverse analogues and complex fused-ring systems.
Introduction of Carbamoyl (B1232498) and Cyclohexylamino Groups
Carbamoyl Group Introduction: The 3-amino group of this compound is a primary aromatic amine and can undergo standard acylation reactions. The introduction of a carbamoyl moiety (a urea (B33335) derivative) can be readily achieved through reaction with an appropriate isocyanate (R-N=C=O). This reaction typically proceeds under mild conditions to yield the corresponding N,N'-substituted urea, where one nitrogen is part of the pyrrolo[2,3-b]pyridine core. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with an amine can also produce carbamoyl derivatives.
Cyclohexylamino Group Introduction: A cyclohexylamino substituent can be introduced onto the 7-azaindole scaffold, most commonly at the pyridine ring. As discussed in section 3.3.2, nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C-6 position provides a direct route. Reacting this compound with cyclohexylamine, likely under elevated temperatures or microwave irradiation and potentially with acid catalysis, would lead to the displacement of the fluoride (B91410) ion to yield N⁶-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3,6-diamine. enamine.netresearchgate.net
Construction of Fused Ring Systems (e.g., Thieno[2,3-b]pyridine, Triazine Derivatives)
The 3-amino group is a versatile functional group for the construction of additional fused heterocyclic rings.
Thieno[2,3-b]pyridine Derivatives: The synthesis of thieno[2,3-b]pyridines, which involves fusing a thiophene (B33073) ring onto a pyridine, can be achieved through various cyclization strategies. [24 from second search, 5] One of the most prominent methods is the Gewald aminothiophene synthesis. While the classic Gewald reaction starts with a ketone, an activated nitrile, and elemental sulfur, modifications starting from 3-aminopyridine (B143674) derivatives are conceivable. For the title compound, the 3-amino group can act as a nucleophile in condensation reactions. For example, reaction with a β-ketosulfonyl reagent followed by intramolecular cyclization could furnish a fused thiophene ring. Another approach involves the reaction of the aminopyrrole with reagents that build the thiophene ring, such as by reacting with a β-ketoester and a sulfurating agent, leading to a fused thienopyridine system. nih.gov
Triazine Derivatives: Fused triazine ring systems can be constructed from the 3-amino group. For example, the synthesis of a pyrrolo[2,3-b]pyridinyl-fused researchgate.netnih.govrsc.orgtriazine can be envisioned by reacting the 3-amino group with a 1,2-dicarbonyl compound or its equivalent. A common strategy involves the condensation of an ortho-amino-carboxamide or ortho-amino-nitrile with a one-carbon synthon like formamide (B127407) or orthoesters. Given the 3-amino group on the pyrrole, a reaction sequence could involve converting an adjacent position (C-2) into a suitable functional group (e.g., nitrile or carboxamide) and then performing a cyclization to form the triazine ring. More directly, the 3-amino group can react with reagents like cyanogen (B1215507) bromide or thiophosgene (B130339) to form an intermediate that can be cyclized with hydrazines to build the triazine ring. The synthesis of pyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazines often involves the cyclization of N-aminopyrroles with reagents like formamide, showcasing a relevant strategy for forming fused triazines. nih.gov
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 6-fluoro-7-azaindole |
| 7-azaindole |
| 7-azaindole N-oxide |
| 6-halo-7-azaindole |
| 7-chloro-6-azaindole |
| 6-chloropurine |
| N⁶-cyclohexyl-1H-pyrrolo[2,3-b]pyridine-3,6-diamine |
| 6-chloro-3-iodo-N-protected 7-azaindole |
| 2-aryl-1H-pyrrolo[2,3-b]pyridine |
| 2-iodo-4-chloro-pyrrolopyridine |
| 5-bromo-7-azaindole |
| 6-chloro-7-azaindole |
| Thieno[2,3-b]pyridine |
| Pyrrolo[2,1-f] researchgate.netnih.govrsc.orgtriazine |
| Benzene |
Synthesis of Nortopsentin Analogues
Nortopsentin and its related compounds, originally isolated from marine sponges, are bis-indolyl alkaloids known for a range of biological activities. A common strategy in medicinal chemistry is to synthesize analogues of these natural products to explore and enhance their therapeutic potential. In many synthetic nortopsentin analogues, the central imidazole (B134444) ring of the natural product is replaced by a thiazole (B1198619) ring, and one or both of the indole moieties can be substituted with other heterocyclic systems, such as the 7-azaindole (pyrrolo[2,3-b]pyridine) framework. The fluorine atom on the this compound scaffold is often incorporated to potentially improve the metabolic stability and pharmacokinetic properties of the final compounds.
A representative synthetic approach to nortopsentin analogues from this compound involves a multi-step process. A key reaction in this synthesis is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide.
A plausible synthetic route begins with the conversion of the 3-amino group of the starting material into a more versatile functional group. This can be achieved through a Sandmeyer reaction, where the amine is first treated with nitrous acid to form a diazonium salt. This intermediate can then be reacted with a copper(I) halide (e.g., copper(I) bromide) to introduce a halogen, such as bromine, at the 3-position, yielding 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine.
The next stage involves the introduction of a suitable acyl group, which is necessary for the subsequent Hantzsch reaction. This can be accomplished via a Friedel-Crafts acylation reaction. For instance, the 3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine can be reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a bromoacetyl group onto the pyrrolo[2,3-b]pyridine ring system, forming an α-bromo ketone intermediate.
The final key step is the Hantzsch thiazole synthesis. The α-bromo ketone intermediate is reacted with a thioamide, such as thioacetamide (B46855) or a more complex indole-3-carbothioamide, to form the central thiazole ring of the nortopsentin analogue. This reaction proceeds via a cyclocondensation mechanism to yield the desired thiazolyl-pyrrolo[2,3-b]pyridine structure.
Research in this area has led to the synthesis of a variety of nortopsentin analogues with diverse substitutions on the pyrrolo[2,3-b]pyridine and indole rings. These studies have demonstrated that modifications to the core structure can significantly influence the biological activity of the resulting compounds. For example, the introduction of a fluorine atom and methylation of the indole nitrogen have been shown to enhance cytotoxic activity in certain cancer cell lines.
Several series of nortopsentin analogues have been synthesized where the imidazole ring is replaced by a thiazole, and one of the indole units is substituted by a 7-azaindole moiety. enamine.netnih.gov Some of these compounds have shown significant antiproliferative effects against various human tumor cell lines. nih.gov For instance, compounds with a fluorine substitution on the indole ring have been identified as potent inhibitors. nih.gov The mechanism of action for some of these active analogues has been linked to the inhibition of cyclin-dependent kinase 1 (CDK1), leading to cell cycle arrest and apoptosis. nih.gov
The following table summarizes a selection of synthesized nortopsentin analogues and their reported biological activities.
| Compound ID | Structure | Key Findings |
| 1f | 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine | One of the most active compounds, it reduced cell proliferation and induced caspase-dependent apoptosis in diffuse malignant peritoneal mesothelioma (DMPM) models. wikipedia.org |
| 3f | 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine | Showed significant tumor volume inhibition in DMPM xenografts and acted as a cyclin-dependent kinase 1 inhibitor. wikipedia.org |
| 1l | 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine | Demonstrated effective tumor volume inhibition in mouse models at well-tolerated doses. wikipedia.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating SAR for Biological Activity Modulators Derived from 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
The 7-azaindole (B17877) core is recognized as a "privileged scaffold" in medicinal chemistry, in part due to its ability to mimic the purine (B94841) structure of ATP and form key hydrogen bond interactions with the hinge region of protein kinases nih.govchemicalbook.comresearchgate.netnih.gov. The pyrrolo[2,3-b]pyridine system, with the nitrogen at position 7, offers a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N7), which are crucial for anchoring to the ATP-binding site of many kinases nih.govchemicalbook.comnih.gov.
Positional Scanning and Substituent Effects on Core Scaffold
Systematic modifications at various positions of the 7-azaindole ring have been instrumental in defining the SAR for this class of compounds. The positions available for substitution on the 7-azaindole core offer a vector space for optimizing potency and selectivity nih.gov.
C2-Position: Substitution at the C2-position can influence the binding mode of the 7-azaindole scaffold. In some kinase inhibitors, bulky substituents at this position can lead to steric hindrance, potentially forcing the molecule to adopt a "flipped" binding orientation within the active site ijper.org. However, in other contexts, modifications at C2 can be explored to gain additional interactions with the protein.
C3-Position: The C3-position is a common attachment point for various substituents that can extend into different pockets of the target protein's active site. The nature of the substituent at C3 is often a primary determinant of a compound's potency and selectivity. For instance, in the development of CCR2 antagonists, the 3-aminomethyl-7-azaindole series demonstrated the highest affinity and selectivity nih.gov.
C4 and C5-Positions: Modifications at the C4 and C5 positions of the 7-azaindole ring have also been explored. For example, in the development of Cdc7 kinase inhibitors, the introduction of a chloro group at the C5-position was speculated to fill space in the binding pocket and affect the planarity of the molecule, influencing its interaction with the target nih.gov.
The following table provides a summary of the general effects of substituents at different positions of the 7-azaindole scaffold, based on findings from various studies.
| Position | General Effect of Substitution | Example Target Class |
| C2 | Can influence binding mode and selectivity. | Kinases |
| C3 | A primary vector for potency and selectivity modulation. | Kinases, GPCRs |
| C5 | Can impact planarity and fill hydrophobic pockets. | Kinases |
| C6 | Modulates electronic properties and metabolic stability. | Kinases |
Impact of Fluorine at C6 on Activity and Selectivity
The introduction of a fluorine atom at the C6-position of the 7-azaindole scaffold has profound effects on the molecule's physicochemical properties and, consequently, its biological activity. Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, small size, and the ability to form strong bonds with carbon estranky.sk.
The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can alter a compound's ionization state at physiological pH and thereby affect its solubility, permeability, and target engagement nih.gov. The C-F bond can also participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to binding affinity nih.gov.
Furthermore, the substitution of hydrogen with fluorine at metabolically labile positions can block oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. In the context of this compound, the C6-fluorine is expected to influence the electronic distribution of the pyridine (B92270) ring, which can modulate the hydrogen-bonding capacity of the N7 atom in the hinge region of kinases. This can lead to enhanced potency and, in some cases, improved selectivity. For example, in a series of quinazoline-based kinase inhibitors, 6- and 7-fluoro substitutions were shown to favorably reduce the toxicity profile as predicted by a computational model nih.gov. Studies on fluorinated pyridines have shown that the position of fluorine substitution has a context-dependent impact on lipophilicity and basicity nih.govnih.gov.
Role of the C3-Amino Group in Molecular Recognition
The C3-amino group of this compound serves as a critical linker for attaching various chemical moieties that can extend into and interact with specific regions of a biological target's binding site. The amino group itself can also participate in direct hydrogen bonding interactions.
In the context of kinase inhibition, while the 7-azaindole core typically forms hydrogen bonds with the hinge region, the substituent attached to the C3-amino group can form additional interactions that enhance affinity and confer selectivity. Molecular docking studies of various 7-azaindole derivatives have shown that substituents at the C3 position can engage in hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with key residues in the active site ijper.orgnih.gov. For example, in a series of 7-azaindole derivatives designed as SARS-CoV-2 entry inhibitors, the 7-azaindole scaffold formed a hydrogen bond with ASP30 of the hACE2 receptor, while a substituent attached via a "hinge" carbonyl at the 3-position engaged with the S1-RBD sub-pocket csmres.co.uk.
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for optimizing lead compounds. LE relates the binding affinity of a compound to its size (number of heavy atoms), while LLE relates affinity to lipophilicity (logP or logD). These metrics help guide the optimization process towards compounds with a better balance of potency and physicochemical properties, which are more likely to have favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles researchgate.netsciforschenonline.orgnih.gov.
The optimization of derivatives of this compound often involves strategies to improve LE and LLE. This can be achieved by adding functional groups that provide specific, high-quality interactions with the target without disproportionately increasing molecular weight or lipophilicity. For example, introducing a polar group in a solvent-exposed region of the molecule can reduce lipophilicity while maintaining or even improving potency nih.gov.
The following table illustrates a hypothetical optimization of a 6-fluoro-7-azaindole derivative, showing how LE and LLE might change with structural modifications.
| Compound | Modification | IC50 (nM) | pIC50 | Heavy Atoms | logP | LE | LLE |
| A | Initial Hit | 1000 | 6.0 | 15 | 2.5 | 0.40 | 3.5 |
| B | Addition of methyl group | 500 | 6.3 | 16 | 3.0 | 0.39 | 3.3 |
| C | Addition of hydroxylated phenyl | 100 | 7.0 | 22 | 2.8 | 0.32 | 4.2 |
| D | Optimized Lead | 10 | 8.0 | 25 | 3.0 | 0.32 | 5.0 |
This table is for illustrative purposes only and does not represent actual experimental data.
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For derivatives of this compound, the relative orientation of the 7-azaindole core and its substituents determines the molecule's ability to fit into the binding site and form key interactions.
Studies on 7-azaindole-based kinase inhibitors have revealed that this scaffold can adopt different binding modes, often referred to as "normal," "flipped," and "non-hinge" chemicalbook.com. In the "normal" binding mode, the N7 atom of the pyridine ring acts as a hydrogen bond acceptor from the hinge region. In the "flipped" mode, the molecule is rotated by approximately 180 degrees, and the N1-H of the pyrrole (B145914) ring and the N7 atom interact with different residues in the hinge. The preferred binding mode can be influenced by the substitution pattern on the 7-azaindole ring chemicalbook.com.
The presence of the C6-fluorine atom can also influence the conformational preferences of the molecule. The strong C-F bond and its interaction with neighboring groups can affect the torsional angles of substituents, potentially pre-organizing the molecule into a bioactive conformation. Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the bioactive conformations of these compounds and understanding the energetic landscape of their binding ijper.orgnih.govcsmres.co.uk. For example, a dihedral study on certain azaindole inhibitors was used to predict potency, which required a planar and syn conformation for optimal binding nih.gov.
Computational and Theoretical Chemistry Studies of 6 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
An analysis of the electronic structure of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine would typically involve the calculation of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and various reactivity descriptors such as hardness, softness, and electrophilicity index. These descriptors would help in predicting the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its chemical behavior. At present, there are no published studies detailing these specific calculations for this compound.
The 1H-pyrrolo[2,3-b]pyridine scaffold can exhibit tautomerism. Quantum chemical calculations would be essential to determine the relative stabilities of different tautomeric forms of this compound in various environments (gas phase and solution). Furthermore, an assessment of the aromaticity of the fused ring system, using methods such as Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would provide insight into its stability and reactivity. Regrettably, such specific theoretical investigations for this compound have not been reported.
Molecular Docking and Dynamics Simulations
These computational techniques are pivotal in predicting how a ligand might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking simulations could predict the preferred orientation of this compound when bound to a specific biological target. This would involve identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. While the broader class of 7-azaindoles is known to interact with various kinases, specific docking studies for this compound against any particular target are not documented in the literature.
Following docking, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. Advanced techniques like WaterMap analysis could further elucidate the role of water molecules in the binding site and their contribution to the binding thermodynamics. Such detailed interaction profiling for this compound is currently unavailable.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study, a dataset of structurally related compounds with measured biological activity is required. While this compound could potentially be included in a QSAR model for a series of 7-azaindole (B17877) derivatives, no such studies that specifically report on this compound have been identified. The development of a QSAR model would require a significant amount of experimental data on related analogues, which may not yet be available.
In Silico Screening and Virtual Library Design
The 1H-pyrrolo[2,3-b]pyridine scaffold, the parent structure of this compound, serves as a valuable starting point in computational chemistry for the design of new therapeutic agents. In silico screening and the design of virtual libraries are pivotal strategies used to explore the vast chemical space around this core structure, aiming to identify derivatives with high affinity and selectivity for specific biological targets. These computational methods allow for the rapid evaluation of large numbers of potential compounds, prioritizing those with the highest likelihood of success for chemical synthesis and biological testing.
The process often begins with a known molecule or "hit" that contains the 1H-pyrrolo[2,3-b]pyridine core and exhibits some desired biological activity. nih.gov Computational chemists then design a virtual combinatorial library by systematically modifying the scaffold at various positions. This involves adding a diverse range of functional groups and substituents to explore how these changes affect the molecule's interaction with the target protein.
A key technique in this process is molecular docking, a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. scispace.com This allows researchers to estimate the binding affinity and analyze the binding mode of each compound in the virtual library. For instance, in the development of inhibitors for Fibroblast Growth Factor Receptor (FGFR), researchers began with a lead compound featuring the 1H-pyrrolo[2,3-b]pyridine scaffold that had an IC₅₀ value of 1.9 μM against FGFR1. nih.gov By designing a library of derivatives that altered a methoxyphenyl fragment of the lead compound, they aimed to optimize interactions within the hydrophobic pocket of the receptor. nih.gov This in silico-guided optimization led to the identification of compound 4h , which demonstrated significantly enhanced potency against multiple FGFR isoforms. nih.govrsc.org
Similarly, a series of novel 1H-pyrrolo[2,3-b]pyridine derivatives were designed and evaluated as potential c-Met kinase inhibitors. researchgate.net The design strategy involved introducing different chemical linkers—such as methylene (B1212753), sulfur, or sulfoxide (B87167) groups—to connect the core scaffold to other parts of the molecule. The subsequent biological evaluation of these synthesized compounds revealed that one derivative, compound 9 , exhibited potent inhibition of c-Met kinase. researchgate.net
The general workflow for such a computational campaign involves several steps. A virtual library is first designed, and then its members are screened using docking programs like Glide against a specific therapeutic target, such as Topoisomerase II. nih.gov The molecules are ranked based on their docking scores, and the top-ranked candidates are selected for synthesis and in vitro biological evaluation. nih.gov This approach was successfully used to identify a potent 2-amino-3-cyanopyridine (B104079) derivative, demonstrating the power of virtual screening to guide the discovery of new anticancer agents. nih.gov The initial design concepts for novel inhibitors are often supported by these preliminary molecular docking studies before significant resources are committed to synthesis. mdpi.com
The research findings from these computational studies highlight the utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in generating targeted inhibitors. The data below summarizes the activity of lead compounds developed through these in silico design and screening efforts.
Table 1: Biological Activity of Lead Compounds Derived from In Silico Studies
| Compound | Target | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 nM | nih.govrsc.org |
| Compound 4h | FGFR2 | 9 nM | nih.govrsc.org |
| Compound 4h | FGFR3 | 25 nM | nih.govrsc.org |
| Compound 9 | c-Met Kinase | 22.8 nM | researchgate.net |
Mechanistic Investigations of Biological Activity in Vitro and Ex Vivo Studies
Target Identification and Validation for 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives
The primary mechanism of action for many 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of specific protein kinases, which are crucial regulators of cellular signaling pathways.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of several kinase families.
Fibroblast Growth Factor Receptors (FGFR1-4): Abnormal activation of FGFR signaling is a known driver in various tumors, making it an attractive target for cancer therapy. nih.govrsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activities against FGFR1, 2, and 3. nih.govrsc.org For instance, compound 4h was identified as a potent pan-FGFR inhibitor. nih.govrsc.org Another derivative, compound 25 , showed excellent enzymatic inhibitory activity against FGFR4. nih.gov
Janus Kinase 3 (JAK3): JAKs play a critical role in modulating inflammatory and immune responses. nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine ring has been used as a scaffold to develop novel immunomodulators targeting JAK3. nih.govresearchgate.net Chemical modifications, such as introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, led to a significant increase in JAK3 inhibitory activity. nih.govresearchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net Further optimization led to compound 31 , which also exhibited potent JAK3 inhibitory activity. nih.gov
Cyclin-Dependent Kinase 1 (CDK1): Certain nortopsentin analogues with a 1H-pyrrolo[2,3-b]pyridine core have been shown to act as CDK1 inhibitors. nih.gov The three most active compounds identified in one study were 1f , 3f , and 1l . nih.gov One nortopsentin analogue potently inhibited CDK1 activity with an IC50 value of 0.86 µM. researchgate.net
Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3): Some pyrrolopyridine derivatives have been developed as inhibitors of both SYK and FLT3. nih.govmdpi.com The methylpyrazole derivative 22a (TAK-659) showed a potent in vitro profile and was selective for both SYK and FLT3. nih.govmdpi.com
The inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases is summarized below.
| Compound | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 | |
| 14a | JAK3 | 14 |
| 14c | JAK3 | Not specified, potent |
| 31 | JAK3 | Not specified, potent |
| 25 | FGFR4 | 51.6 |
| Nortopsentin Analogue 6 | CDK1 | 860 |
This table is interactive. You can sort and filter the data.
The inhibitory activities of these derivatives are typically determined through enzymatic assays. For example, the screening of compounds for their inhibitory activity against FGFR1 was conducted at concentrations of 0.1 and 1 μM. nih.gov These assays allow for the determination of IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The development of these compounds often involves structure-activity relationship (SAR) studies to enhance inhibitory activity and selectivity. researchgate.net For instance, in the development of JAK3 inhibitors, JAK1 and JAK2 inhibitory activities were also evaluated to assess selectivity, as JAK2 inhibition can be associated with adverse hematopoietic effects. researchgate.net
Cellular Pathway Modulation Studies
The kinase-inhibiting properties of these compounds translate into significant effects on cellular pathways that govern cell growth, survival, and movement.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-proliferative effects in various cancer models.
Breast Cancer: Compound 4h was shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. nih.govrsc.org
Peritoneal Mesothelioma: In experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer, the CDK1-inhibiting derivatives 1f , 3f , and 1l consistently reduced DMPM cell proliferation. nih.govresearchgate.net These compounds induced a caspase-dependent apoptotic response, which was associated with a reduction in the active form of the anti-apoptotic protein survivin. nih.govresearchgate.net Furthermore, combining derivative 3f with paclitaxel (B517696) resulted in a synergistic cytotoxic effect and an enhanced apoptotic response in DMPM cells. nih.govacs.org
Other Cancer Cell Lines: The antiproliferative activities of FGFR inhibitors were also tested against MDA-MB-231 and MCF-7 breast cancer cells. nih.gov The FGFR4 inhibitor, derivative 25 , demonstrated antiproliferative potency against Hep3B hepatocellular carcinoma cell lines. nih.gov
The metastatic spread of cancer is dependent on the ability of tumor cells to migrate and invade surrounding tissues. Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit these processes. Specifically, the potent FGFR inhibitor, compound 4h , was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org
By targeting kinases involved in immune signaling, such as JAK3, these derivatives can exert potent immunomodulatory effects. nih.gov
T Cell Proliferation: JAK3 is crucial for signaling pathways activated by interleukin-2 (B1167480) (IL-2), a cytokine essential for T cell proliferation. nih.govnih.gov The JAK3 inhibitor 14c demonstrated an immunomodulating effect on IL-2-stimulated T cell proliferation. nih.govresearchgate.net Similarly, compound 31 exhibited a potent immunomodulating effect in the same cellular assay. nih.gov These findings suggest their potential use in treating immune diseases like those leading to organ transplant rejection. nih.govnih.gov
Pro-inflammatory Cytokine Release: While direct data on the inhibition of specific pro-inflammatory cytokines by this compound derivatives is limited in the provided context, the targeting of the JAK-STAT pathway, a key regulator of cytokine signaling, implies a role in modulating inflammatory responses. nih.gov Some fused pyrrole (B145914) compounds, specifically pyrrolopyridines, have shown promising activity as in vitro pro-inflammatory cytokine inhibitors. nih.gov
Antiviral Activity (e.g., influenza virus replication inhibition)
The pyrrolo[2,3-b]pyridine core structure is a key feature in several compounds investigated for their antiviral properties, particularly against the influenza virus. Research into small molecule inhibitors has identified this scaffold as a promising starting point for the development of novel anti-influenza agents.
One area of focus has been the inhibition of the influenza virus RNA-dependent RNA polymerase (RdRP), an essential enzyme complex for viral replication. The RdRP is a heterotrimer composed of three subunits: PA, PB1, and PB2. The interaction between the PA and PB1 subunits is crucial for the polymerase's assembly and function. Small molecules that can disrupt this protein-protein interaction are of significant interest as potential antiviral drugs. While direct studies on this compound are limited in the public domain, research on structurally related compounds provides valuable mechanistic insights. For instance, some pyridine (B92270) derivatives have been shown to inhibit the replication of a panel of influenza A strains in a dose-dependent manner.
Another mechanism of action for compounds with a similar structural backbone involves the influenza nucleoprotein (NP). NP is a multifunctional protein that plays a critical role in the viral life cycle, including encapsulating the viral RNA genome and acting as a component of the RdRP. Certain small molecules have been found to inhibit influenza virus replication by binding to NP and inducing the formation of higher-order oligomers, which disrupts its normal function.
While these findings highlight the potential of the broader pyrrolo[2,3-b]pyridine class of compounds as influenza virus replication inhibitors, further research is needed to specifically elucidate the antiviral mechanism of this compound.
Antiparasitic Activity (e.g., Trypanosoma cruzi growth inhibition)
The protozoan parasite Trypanosoma cruzi is the causative agent of Chagas disease, a significant health concern in Latin America. The parasite is incapable of synthesizing purines de novo and relies on the host for these essential building blocks. This dependency makes the purine (B94841) salvage pathway an attractive target for antiparasitic drug development.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of purine, meaning it has a similar shape and electronic properties. This similarity allows compounds based on this scaffold to potentially interfere with the parasite's purine-dependent metabolic pathways. Nucleoside analogues containing the pyrrolo[2,3-b]pyridine core have been investigated as anti-Trypanosoma cruzi agents.
In vitro studies have demonstrated that certain pyrrolo[2,3-b]pyridine nucleoside analogues can potently inhibit the growth of T. cruzi. These compounds are thought to be recognized by the parasite's nucleoside transporters and subsequently metabolized by its enzymes, leading to the disruption of vital cellular processes. While specific data on the this compound is not extensively available, the proven efficacy of related compounds underscores the potential of this chemical class.
| Compound Class | Target Organism | Observed in vitro Effect |
| Pyrrolo[2,3-b]pyridine Nucleoside Analogues | Trypanosoma cruzi | Potent growth inhibition |
Further investigations are required to determine if this compound itself, or its derivatives, can effectively inhibit the growth of Trypanosoma cruzi and to elucidate the specific molecular mechanisms involved.
Antibacterial and Antifungal Mechanisms
The emergence of multidrug-resistant bacterial and fungal strains has created an urgent need for new antimicrobial agents. Heterocyclic compounds, including those with a pyrrolo[2,3-b]pyridine core, represent a rich source for the discovery of novel therapeutics in this area.
While specific mechanistic studies on this compound are not widely reported, the broader class of pyrrolopyridine derivatives has shown promise. For instance, some fused pyrrole systems have demonstrated the ability to inhibit the growth of various pathogenic bacteria and fungi. The proposed mechanisms of action for these types of compounds are often diverse and can include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
For example, certain pyrrolo-pyridine derivatives have been identified as potential antibacterial agents through high-throughput screening programs. The specific molecular targets of these compounds are still under investigation, but they represent a novel class of antibacterials. In the realm of antifungal research, pyrrole-containing compounds have been shown to be effective against various fungal pathogens.
| Organism Type | General Observation for Pyrrolopyridine Derivatives |
| Bacteria | Inhibition of growth in various pathogenic strains |
| Fungi | Activity against certain fungal pathogens |
The data on the antibacterial and antifungal mechanisms of this compound is currently limited, and more focused research is needed to understand its potential in this therapeutic area.
Mechanistic Insights into Target Binding and Action
Understanding how a compound binds to its biological target at a molecular level is crucial for drug development. Allosteric modulation, co-crystallography, and structural biology provide detailed insights into these interactions.
Allosteric Modulation Studies
Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. This binding event can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the protein's activity. This mode of action can offer greater selectivity and a more nuanced pharmacological profile compared to traditional orthosteric inhibitors.
While there are no specific allosteric modulation studies published for this compound, research on structurally related compounds suggests that this chemical scaffold has the potential to act as an allosteric modulator. For instance, a derivative of pyrazolo[4,3-b]pyridine has been characterized as a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). Additionally, a series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective GluN2B negative allosteric modulators. These findings indicate that the broader class of azaindoles, to which this compound belongs, can interact with allosteric sites on proteins.
Co-crystallography and Structural Biology
Co-crystallography is a powerful technique used to determine the three-dimensional structure of a compound bound to its protein target. This provides a detailed atomic-level view of the binding interactions, which is invaluable for understanding the mechanism of action and for guiding further drug design efforts.
While a co-crystal structure of this compound with a target protein is not publicly available, a study on a closely related 1H-pyrrolo[2,3-b]pyridine derivative provides significant structural insights. The co-crystal structure of a compound with this core scaffold in complex with the fibroblast growth factor receptor 1 (FGFR1) kinase domain has been determined.
In this structure, the 1H-pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone of the hinge region of the kinase. This interaction is a common feature of many kinase inhibitors and anchors the molecule in the ATP-binding site.
Table of Interacting Residues for a 1H-pyrrolo[2,3-b]pyridine derivative with FGFR1:
| Compound Moiety | Interaction Type | FGFR1 Residue |
| 1H-pyrrolo[2,3-b]pyridine | Hydrogen Bond | E562 (carbonyl) |
| 1H-pyrrolo[2,3-b]pyridine | Hydrogen Bond | A564 (NH) |
This structural data for a related compound suggests a plausible binding mode for this compound within the ATP-binding pocket of kinases and provides a strong foundation for future structural biology studies on this specific molecule.
Advanced Analytical Characterization in Research
Application of Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
The unambiguous determination of the chemical structure of novel derivatives of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is fundamental in medicinal chemistry. While standard one-dimensional Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry (MS) confirm basic identity, the complexity of substituted analogs necessitates the use of advanced spectroscopic methods for complete structural elucidation.
Detailed structural analysis of complex 7-azaindole (B17877) derivatives is often accomplished using a suite of two-dimensional (2D) NMR techniques. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). For instance, in the characterization of novel 1H-pyrrolo[2,3-b]pyridine derivatives, ¹H-NMR provides initial information on proton environments. In one such case, spectral data for a derivative showed signals at δ 12.01 (s, 1H), 8.54 (d, J = 2.1 Hz, 1H), 8.27 (d, J = 2.2 Hz, 1H), 7.55 (d, J = 2.0 Hz, 1H), among others, confirming the presence of the core structure. nih.gov
For more complex structures, ¹³C NMR and 2D NMR are critical. The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive assignment of substituents and clarification of isomeric structures. For example, in a series of pyrrolo[2,3-d]pyrimidine inhibitors, an X-ray structure confirmed an intramolecular hydrogen bond between the 1-N of the core and a substituent's 5-CH, a detail that could be corroborated with NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments in solution. acs.org These techniques are crucial for establishing the precise regiochemistry and stereochemistry of new chemical entities derived from the this compound scaffold.
| Technique | Application in Structural Elucidation | Example Data/Observation |
| ¹H-NMR | Provides information on the chemical environment and connectivity of protons. | Chemical shifts (δ) and coupling constants (J) for the pyrrolo[2,3-b]pyridine core. |
| ¹³C-NMR | Determines the number and type of carbon atoms. | Characteristic signals for the fused aromatic rings and any attached functional groups. |
| COSY | Establishes proton-proton coupling networks, identifying adjacent protons. | Cross-peaks indicating, for example, the connectivity of protons on the pyridine (B92270) ring. |
| HSQC | Correlates protons directly to their attached carbons. | Assigns specific proton signals to their corresponding carbon signals. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirms the position of substituents on the 7-azaindole scaffold. |
| NOESY/ROESY | Identifies protons that are close in space, aiding in stereochemical assignments. | Can differentiate between isomers by observing through-space proton interactions. |
Mass Spectrometry for Metabolite Identification and Reaction Pathway Analysis
Understanding the metabolic fate of drug candidates is a critical aspect of pharmaceutical research. High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification of metabolites and the elucidation of metabolic pathways. For compounds based on the 7-azaindole scaffold, this technique allows for the detection and structural characterization of biotransformation products in complex biological matrices like liver microsomes, plasma, and urine.
In a study on a novel HIF-1α inhibitor, LW6, which shares structural similarities with substituted amines, metabolite profiling was conducted using a hybrid triple quadrupole-linear ion trap mass spectrometer. mdpi.com This approach, known as predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI), enabled the characterization of 12 metabolites. mdpi.com The primary metabolite was identified as a product of amide hydrolysis. mdpi.com Similar strategies can be applied to derivatives of this compound to predict and identify their metabolic products.
Common metabolic transformations for related aromatic and amine-containing compounds include oxidation (hydroxylation), N-dealkylation, glucuronidation, and hydrolysis of amide bonds. mdpi.com By comparing the mass spectra of the parent drug with those of its metabolites, and by analyzing the fragmentation patterns, the sites of metabolic modification can be pinpointed. For example, a mass shift of +16 Da typically indicates mono-oxidation.
The general workflow for metabolite identification using LC-MS/MS involves:
Incubation of the compound with a biological system (e.g., liver microsomes).
Separation of the resulting mixture using liquid chromatography.
Analysis by high-resolution mass spectrometry to obtain accurate mass measurements of the parent compound and potential metabolites.
Tandem mass spectrometry (MS/MS) to fragment the ions and obtain structural information.
Data processing using specialized software to identify metabolites based on expected mass shifts and fragmentation patterns. nih.gov
| Metabolic Reaction | Mass Shift (Da) | Typical Site of Modification |
| Mono-oxidation | +16 | Aromatic ring, alkyl side chains |
| Glucuronidation | +176 | Amine or hydroxyl groups |
| Amide Hydrolysis | +18 (addition of H₂O) | Amide linkage |
| N-dealkylation | Varies (loss of alkyl group) | Amine substituent |
Chromatographic Methods for Purity and Reaction Monitoring in Complex Syntheses
The synthesis of complex pharmaceutical molecules often involves multiple steps, making the monitoring of reaction progress and the assessment of product purity essential. High-performance liquid chromatography (HPLC) is the cornerstone technique for these applications due to its high resolution, sensitivity, and versatility. biomedres.us
In the synthesis of drug candidates, in-process control (IPC) checks using HPLC are routinely performed to determine reaction completion, identify the formation of by-products, and quantify impurities. beilstein-journals.org For example, in the synthesis of Levonadifloxacin, a complex heterocyclic compound, five process-related impurities and one degradation impurity were identified and synthesized as reference standards for their quantification by HPLC. nih.gov A similar approach would be vital in the multi-step synthesis of a complex derivative of this compound.
A typical reversed-phase HPLC method for monitoring such a synthesis would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). UV detection is commonly employed, often at multiple wavelengths, to ensure the detection of all relevant components.
The development of a robust HPLC method for impurity profiling involves:
Method Development and Optimization: Selecting the appropriate column, mobile phase, and gradient to achieve adequate separation of the main component from all potential impurities.
Method Validation: As per ICH guidelines, the method is validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.
Impurity Identification and Characterization: Impurities detected by HPLC are often collected and further analyzed by MS and NMR to determine their structures. This is crucial for understanding the reaction pathways that lead to their formation and for controlling their levels in the final product. beilstein-journals.org
In a representative synthesis of a Nimodipine impurity, the process was monitored by TLC and the final product purity was confirmed by HPLC, with the impurity showing a distinct retention time from the active pharmaceutical ingredient. researchgate.net
| Parameter | Significance in HPLC Method |
| Stationary Phase (Column) | Typically a C18 or C8 silica-based column for reversed-phase chromatography. |
| Mobile Phase | A mixture of aqueous buffer and organic solvent, often run in a gradient mode for optimal separation. |
| Flow Rate | Controls the speed of the separation and can affect resolution. |
| Detection Wavelength | Chosen to maximize the signal for the compound of interest and its impurities. |
| Retention Time (RT) | The time at which a specific compound elutes from the column, used for identification. |
| Peak Area | Proportional to the concentration of the compound, used for quantification. |
Solid-State Characterization for Polymorphism and Crystal Structure Analysis
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Therefore, the characterization of the solid form of this compound and its derivatives is a critical step in pharmaceutical development. This involves investigating polymorphism—the ability of a compound to exist in multiple crystalline forms—and determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction.
In another study, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine was found to contain two independent molecules in the asymmetric unit, with different dihedral angles between the pyridine and azaindole rings (8.23 (6)° and 9.89 (2)°). researchgate.net This demonstrates how subtle changes in molecular conformation can be captured by X-ray crystallography.
The investigation of polymorphism is typically carried out using techniques such as:
X-Ray Powder Diffraction (XRPD): Provides a characteristic diffraction pattern for a given crystalline form.
Differential Scanning Calorimetry (DSC): Detects thermal events like melting and solid-solid transitions, which can indicate the presence of different polymorphs.
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.
Spectroscopic Techniques: Solid-state NMR and IR spectroscopy can also differentiate between polymorphs.
The discovery and characterization of different polymorphs are crucial, as they can have distinct physical properties. One polymorph may be more stable or have better dissolution characteristics than another, making the selection of the optimal solid form a key decision in drug development.
| Technique | Information Obtained | Relevance |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions. | The definitive method for structural determination of a crystalline solid. |
| X-Ray Powder Diffraction (XRPD) | A "fingerprint" of a crystalline solid, used to identify polymorphs and assess crystallinity. | Key for quality control and polymorph screening. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, glass transition, etc.). | Helps to identify and differentiate between polymorphs and solvates. |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating. | Used to determine the presence of solvent or water in the crystal lattice (solvates/hydrates). |
Applications in Chemical Biology and Preclinical Drug Discovery Research
6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine as a Chemical Probe
While this compound itself is primarily a foundational scaffold, its derivatives have been successfully developed as chemical probes to investigate biological systems. Azaindoles are recognized as valuable core structures for creating such probes. nih.gov These specialized molecules are designed to interact with specific biological targets, thereby helping to elucidate their functions.
A notable application of the broader 1H-pyrrolo[2,3-b]pyridine class is in the development of inhibitors for phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes. nih.gov By systematically modifying the scaffold, researchers have created potent and selective inhibitors that can be used to probe the role of PDE4B in cellular pathways. nih.gov
Scaffold for Diversity-Oriented Synthesis in Drug Discovery
Diversity-oriented synthesis (DOS) aims to create a wide array of structurally different molecules to screen for new biological activities. The 1H-pyrrolo[2,3-b]pyridine framework is an excellent starting point for DOS due to its amenability to chemical modification at multiple positions. This allows for the generation of large libraries of compounds with diverse pharmacological profiles.
Researchers have utilized this scaffold to develop inhibitors for a variety of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, libraries based on this scaffold have yielded potent inhibitors against targets such as Fibroblast Growth Factor Receptor (FGFR) rsc.orgnih.gov, Traf-2 and Nck-interacting kinase (TNIK) nih.gov, and Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com The ability to readily introduce molecular diversity has been key to identifying compounds with high potency and selectivity for these targets. nih.gov
| Target | Scaffold | Application | Reference |
| Fibroblast Growth Factor Receptor (FGFR) | 1H-pyrrolo[2,3-b]pyridine | Development of anticancer agents. rsc.orgnih.gov | rsc.orgnih.gov |
| Traf-2 and Nck-interacting kinase (TNIK) | 1H-pyrrolo[2,3-b]pyridine | Discovery of potent kinase inhibitors. nih.gov | nih.gov |
| Colchicine-Binding Site on Tubulin | 1H-pyrrolo[3,2-c]pyridine | Synthesis of novel anticancer compounds. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Phosphodiesterase 4B (PDE4B) | 1H-pyrrolo[2,3-b]pyridine | Creation of selective inhibitors for inflammatory diseases. nih.gov | nih.gov |
Lead Compound Identification and Optimization
The process of identifying a lead compound—a chemical starting point for drug development—and optimizing its properties is a central activity in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fruitful source of lead compounds.
In the development of FGFR inhibitors, a compound with a 1H-pyrrolo[2,3-b]pyridine core was identified as an initial hit with an IC₅₀ value of 1.9 μM. nih.gov Through systematic chemical modifications, this was optimized to a derivative, compound 4h , which exhibited significantly improved potency against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. rsc.orgnih.gov This optimization demonstrates the scaffold's capacity to support the development of highly potent drug candidates. rsc.org Similarly, derivatives of this scaffold have been developed into potent inhibitors of TNIK, with some compounds showing IC₅₀ values below 1 nM. nih.gov
| Lead Compound Target | Initial Hit Potency (IC₅₀) | Optimized Compound | Optimized Potency (IC₅₀) | Reference |
| FGFR1 | 1.9 µM | Compound 4h | 7 nM | nih.gov |
| PDE4B | Moderate | Compound 11h | 0.14 µM | nih.gov |
| TNIK | In-house screening hit | Multiple derivatives | < 1 nM | nih.gov |
Development of Research Tools and Reagents
Beyond direct therapeutic applications, the 6-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold is instrumental in creating research tools and reagents, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes.
A prominent example is the development of the PET tracer [¹⁸F]-MK-6240 (6-fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), which is used for imaging neurofibrillary tangles (NFTs) associated with Alzheimer's disease. nih.govamazonaws.com The fluorine atom on the scaffold is crucial as it allows for radiolabeling with the positron-emitting isotope fluorine-18. This tracer exhibits high specificity for NFTs and favorable pharmacokinetic properties for brain imaging. nih.gov The synthesis of such radiolabeled compounds enables researchers to study disease progression and evaluate the efficacy of new therapies in living organisms. amazonaws.com The development of another PET tracer, [¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole, for targeting the enzyme tryptophan 2,3-dioxygenase (TDO) further highlights the utility of fluorinated heterocyclic cores in creating advanced imaging agents. nih.gov
Role in Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel chemical structures with improved properties while retaining the desired biological activity. nih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, but functionally similar, scaffold. dundee.ac.uk Bioisosterism refers to the substitution of an atom or group with another that has similar physical or chemical properties, leading to a similar biological effect.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is considered a bioisostere of indoles and pyrrolopyrimidines. nih.gov This property makes it a valuable tool in structure-activity relationship (SAR) studies. For instance, in the development of CSF1R inhibitors, replacing a pyrrolopyrimidine core with the 7-azaindole (B17877) scaffold was explored to understand the structural requirements for potent inhibition. nih.gov A scaffold-hopping approach was also successfully used to identify novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent PDE4B inhibitors, starting from a different chemical series. nih.gov This strategy can lead to compounds with improved solubility, metabolic stability, and novel intellectual property. mdpi.comdundee.ac.uk
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount to exploring the full potential of 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine and its analogs. While traditional methods for creating the 7-azaindole (B17877) core exist, they can be hampered by harsh conditions or limited substrate scope. nih.gov Modern synthetic organic chemistry is thus focused on creating more elegant and efficient pathways.
Recent advancements have highlighted the utility of microwave-assisted organic synthesis (MAOS) , which can dramatically shorten reaction times, reduce byproducts, and enhance yields. nih.govnih.govnih.govresearchgate.netnih.gov For instance, microwave heating has been shown to significantly accelerate the epoxide-opening-cyclization-dehydration sequence, a key step in a flexible synthesis of substituted 7-azaindoles. nih.govnih.govnih.gov Another promising approach is the use of iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation, offering an economical and convenient method to access a diverse range of 7-azaindoles. nih.gov
Furthermore, one-pot domino reactions are being developed to streamline the synthesis of 7-azaindoles and their reduced forms, 7-azaindolines. nih.govnih.gov These methods, which can be controlled by the choice of alkali-amide base, provide a direct route from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and arylaldehydes. nih.govnih.gov The exploration of flow chemistry and biocatalysis also presents exciting future directions. Flow chemistry can offer superior control over reaction parameters, leading to improved safety and scalability, while biocatalysis can enable the synthesis of specific chiral derivatives with high enantioselectivity. acs.org
The table below summarizes some of the novel synthetic strategies being explored for the 7-azaindole scaffold.
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govnih.govnih.govresearchgate.net | Reduced reaction times, increased yields, fewer side products. nih.govnih.govnih.govresearchgate.net |
| Iron-Catalyzed Cyclization | Employs an inexpensive and environmentally benign iron catalyst. nih.gov | Economical, convenient, and broad functional group tolerance. nih.gov |
| Domino Reactions | Multiple bond-forming reactions occur in a single pot. nih.govnih.gov | Increased efficiency, reduced waste, and simplified procedures. nih.govnih.gov |
| Rhodium-Catalyzed Synthesis | Utilizes a Rh(III)-catalyst for coupling of 2-aminopyridine (B139424) and alkynes. frontiersin.org | Can be modulated by additives like silver oxidants to improve efficiency. frontiersin.org |
| Palladium-Catalyzed Annulation | Reaction of ortho-iodoarylamines with reagents like allyl acetate (B1210297). nih.gov | Provides a route to various substituted azaindoles. nih.gov |
Expanding the Biological Target Landscape
The 7-azaindole scaffold is a well-established hinge-binding motif for kinases , a class of enzymes that are critical regulators of cellular processes and prominent drug targets, particularly in oncology. biorxiv.orgmedchemexpress.com Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), p38, and Phosphoinositide 3-kinases (PI3Ks). rsc.org
Future research will likely focus on expanding the repertoire of kinases targeted by this compound derivatives. This includes exploring both well-established and novel kinase targets implicated in various diseases. For example, recent studies have explored 7-azaindole derivatives as inhibitors of Fyn and GSK-3β for neurodegenerative diseases, and as inhibitors of cyclin-dependent kinase 9 (CDK9/CyclinT) and Haspin kinase for oncology. researchgate.net
Beyond traditional ATP-competitive inhibition, there is a growing interest in developing allosteric modulators . These molecules bind to a site on the target protein distinct from the active site, offering the potential for greater selectivity and novel mechanisms of action. The 7-azaindole scaffold has been explored for its potential in developing allosteric modulators for targets like the cannabinoid receptor 1 (CB1), although with mixed results, suggesting that further optimization is needed. nih.govmdpi.com
Another exciting frontier is the development of inhibitors of protein-protein interactions (PPIs) . PPIs are fundamental to many biological processes, and their dysregulation is implicated in numerous diseases. The 7-azaindole scaffold could serve as a template for designing molecules that disrupt these interactions. For instance, derivatives have been developed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. researchgate.net
The following table highlights some of the key biological targets for 7-azaindole derivatives.
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | FGFR, JAK3, p38, PI3K, Fyn, GSK-3β, CDK9, Haspin. rsc.orgresearchgate.net | Oncology, Inflammation, Neurodegenerative Diseases. rsc.orgresearchgate.net |
| G-Protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) (as allosteric modulators). nih.govmdpi.com | Neurological Disorders. nih.govmdpi.com |
| Protein-Protein Interactions | SARS-CoV-2 Spike/hACE2. researchgate.net | Infectious Diseases. researchgate.net |
Integration with Advanced Screening Technologies
The discovery of novel bioactive compounds based on the this compound scaffold will be significantly accelerated by the integration of advanced screening technologies. Traditional high-throughput screening (HTS) of large compound libraries is being complemented and, in some cases, surpassed by more sophisticated methods.
DNA-Encoded Library (DEL) technology is a powerful platform for the rapid screening of billions of compounds. youtube.com In this approach, each molecule in a vast library is tagged with a unique DNA barcode, allowing for affinity-based selection against a protein target. youtube.com This technology has been successfully used to identify novel kinase inhibitors, including those with an azaindole core. The application of DEL screening to identify novel binders for targets of interest will undoubtedly be a key strategy in exploring the therapeutic potential of this compound derivatives.
Fragment-Based Drug Discovery (FBDD) is another highly effective approach. It involves screening small, low-molecular-weight fragments for weak binding to a target protein. The 7-azaindole core itself can be considered a privileged fragment. Once a fragment hit is identified, it can be grown or linked with other fragments to generate a potent and selective lead compound.
Organ-on-a-Chip (OoC) technology provides a more physiologically relevant environment for drug screening compared to traditional 2D cell cultures. nih.gov These microfluidic devices can recapitulate the 3D architecture and function of human organs, allowing for more accurate predictions of a compound's efficacy and toxicity early in the drug discovery process. nih.gov Screening libraries of 7-azaindole derivatives on OoC platforms, for instance, in a 3D angiogenesis assay, can provide valuable insights into their biological effects in a more complex, human-relevant system. nih.gov
Finally, chemoproteomic approaches are becoming increasingly important for target identification and profiling. These techniques use chemical probes or rely on changes in protein stability or conformation upon compound binding to identify the direct targets of a bioactive molecule within a complex biological sample. This can help to elucidate the mechanism of action of novel 7-azaindole derivatives and identify potential off-targets.
Development of Targeted Degraders and PROTACs
A paradigm shift in drug discovery is the move from simple inhibition to targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein. nih.govnih.govmdpi.com A PROTAC consists of two ligands connected by a linker: one binds to the target protein (the "warhead"), and the other recruits an E3 ubiquitin ligase.
The 7-azaindole scaffold is a prime candidate for use as a warhead in the design of novel PROTACs. Its proven ability to bind to a wide range of kinases makes it an attractive starting point for developing kinase-degrading PROTACs. Furthermore, the development of covalent 7-azaindole inhibitors opens up the possibility of creating covalent PROTACs. nih.govnih.govresearchgate.net These molecules could offer advantages such as increased potency and duration of action. nih.govresearchgate.net
The design of the linker is a critical aspect of PROTAC development, as its length and composition can significantly impact the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the degradation efficiency. Future research will involve the rational design and synthesis of PROTACs incorporating this compound as a warhead, with systematic variation of the linker and the E3 ligase ligand to optimize degradation of specific target proteins.
The table below outlines the components of a potential 7-azaindole-based PROTAC.
| PROTAC Component | Role | Potential Moieties for 7-Azaindole-Based PROTACs |
| Warhead | Binds to the target protein of interest. | This compound derivatives. |
| Linker | Connects the warhead and the E3 ligase ligand. | Polyethylene glycol (PEG), alkyl chains, or more rigid structures. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN). researchgate.net | Thalidomide analogs (for CRBN), or derivatives of the VHL ligand. researchgate.net |
Design of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple signaling pathways. This has led to the development of multi-target directed ligands (MTDLs) , single molecules designed to interact with two or more biological targets simultaneously. This approach can offer advantages in terms of enhanced efficacy, reduced potential for drug resistance, and a more favorable side-effect profile compared to combination therapies.
The 7-azaindole scaffold is an excellent starting point for the design of MTDLs, particularly dual kinase inhibitors . researchgate.net By modifying the substituents on the 7-azaindole core, it is possible to tune the selectivity profile of the molecule to inhibit two different kinases involved in a particular disease. For example, researchers have successfully developed 7-azaindole derivatives that act as dual inhibitors of ABL/SRC kinases and CDK9/Haspin kinases. researchgate.net Another study focused on developing dual inhibitors of Fyn and GSK-3β kinases for potential therapeutic intervention in neurodegenerative diseases.
Future research in this area will involve the rational design of this compound derivatives with carefully selected substituents to achieve the desired dual-target activity. This will require a deep understanding of the structure-activity relationships for each target and the use of computational modeling to predict the binding of the designed molecules to their respective targets.
Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing importance of environmental sustainability, the development of green chemistry approaches for the synthesis of this compound and its derivatives is a critical future direction. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.
As mentioned previously, microwave-assisted synthesis is considered a green chemistry technique due to its efficiency and reduced energy usage compared to conventional heating methods. nih.govnih.govresearchgate.netnih.gov The use of catalysis , particularly with earth-abundant and non-toxic metals like iron, is another key aspect of green synthesis. nih.gov The development of one-pot reactions and domino sequences also contributes to the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.govnih.govnih.gov
The use of ionic liquids as recyclable catalysts and solvents is another promising avenue. Ionic liquids are salts that are liquid at low temperatures and can offer advantages in terms of thermal stability and the ability to be reused, thereby reducing waste. Research into the use of task-specific ionic liquids to catalyze the synthesis of the 7-azaindole core could lead to more sustainable manufacturing processes.
Future efforts will focus on integrating these green chemistry principles into the synthesis of this compound, from the initial construction of the 7-azaindole ring to its subsequent functionalization. This will not only reduce the environmental impact of the research and development process but also make the eventual large-scale production of any resulting therapeutic agents more sustainable.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclization of fluorinated precursors. Key methods include modified Madelung and Fischer indole syntheses. For example, cyclization of 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours yields the core structure. Reaction optimization (e.g., temperature, solvent, catalyst) is critical: using Pd(OAc)₂ and PPh₃ in Et₃N enhances coupling efficiency for derivatives . Purity is validated via LC-MS and NMR, with yields ranging from 29% to 88% depending on Boc-protection and deprotection steps .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Characterization involves:
- 1H/13C NMR : Peaks at δ 6.7–8.56 ppm confirm aromatic protons; NH₂ groups appear as broad singlets near δ 5.06 ppm .
- HRMS : Exact mass (e.g., m/z 239.106 for derivatives) validates molecular formula .
- X-ray crystallography : Resolves fluorine positioning and hydrogen bonding in the pyrrolopyridine core .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodological Answer : Standard assays include:
- Kinase inhibition : FGFR1/2/3 inhibition measured via ADP-Glo™ kinase assays (IC50 values ≤25 nM) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., 4T1 breast cancer) with EC50 values reported .
- Selectivity profiling : Counter-screening against off-target kinases (e.g., TNIK, PDE4B) ensures specificity .
Advanced Research Questions
Q. How does the fluorine substituent at position 6 influence the compound’s binding to FGFRs compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances electronegativity, improving hydrogen bonding with FGFR’s ATP-binding pocket (e.g., Lys508 and Asp522 residues). Molecular docking studies (e.g., AutoDock Vina) show a 1.8-fold increase in binding affinity (ΔG = -9.2 kcal/mol) vs. non-fluorinated analogs . Competitive ATP assays confirm reduced Km values (2.3 µM vs. 5.7 µM), indicating stronger target engagement .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Case Analysis :
- Discrepancy : Some studies report potent FGFR3 inhibition (IC50 = 25 nM), while others show weak activity (IC50 > 100 nM) .
- Resolution : Variability arises from assay conditions (e.g., ATP concentration, cell line mutations). Standardizing ATP levels (1 mM) and using isoform-specific FGFR3 constructs (e.g., FGFR3-TACC3 fusions) improves consistency .
- Data Validation : Orthogonal methods (e.g., SPR for binding kinetics, CRISPR-edited cell models) confirm target specificity .
Q. How can structure-activity relationship (SAR) studies optimize selectivity among FGFR isoforms?
- SAR Strategy :
- Core Modifications : Introducing bulkier substituents at position 3 (e.g., 2-ethinylphenyl) improves FGFR1 selectivity (FGFR1/FGFR3 ratio = 3.5) by sterically hindering FGFR3’s smaller binding pocket .
- Table : Selectivity Profile of Key Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity Index (FGFR1/FGFR3) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 3.6 |
| 5-Bromo | 15 | 22 | 110 | 7.3 |
Q. What strategies mitigate poor pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- Prodrug Design : Esterification of the NH₂ group improves oral bioavailability (e.g., tert-butyl carbamate derivatives show 3-fold higher Cmax in rat models) .
- CYP Inhibition Screening : Liver microsome assays identify metabolites; substituting electron-withdrawing groups (e.g., CF₃) reduces CYP3A4-mediated clearance .
- In Vivo PK : IV/PO dosing in rodents reveals t₁/₂ = 2.3 hours and Vd = 1.8 L/kg, guiding QD/BID dosing regimens .
Q. How do in vitro and in vivo efficacy results correlate, and what are key translational challenges?
- Case Study :
- In Vitro : Compound 4h inhibits 4T1 cell migration (IC50 = 15 nM) by downregulating MMP9 .
- In Vivo : In murine xenografts, 4h (10 mg/kg, QD) reduces tumor volume by 60% but shows hepatotoxicity at higher doses.
- Resolution : Toxicity studies (ALT/AST monitoring) and formulation optimization (nanoparticle encapsulation) improve therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
